4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol
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Overview
Description
4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol is a synthetic compound derived from isoquinoline, a naturally occurring alkaloid found in the bark of certain trees. This compound is known for its structural similarity to dopamine, a neurotransmitter that plays a vital role in the brain’s reward system. It has been found to bind to dopamine receptors and act as a dopamine agonist, which has led to its investigation as a potential therapeutic agent for various neurological disorders, including Parkinson’s disease and Tourette’s syndrome.
Preparation Methods
The synthesis of 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydroisoquinoline derivatives . Another method involves the reaction of phenylethylamine with dimethoxymethane in the presence of aqueous hydrochloric acid at 100°C to afford the tetrahydroisoquinoline scaffold .
Chemical Reactions Analysis
4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP), and various nucleophiles. For example, the compound can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives. Substitution reactions can occur at the phenolic hydroxyl group or the tetrahydroisoquinoline nitrogen, leading to the formation of various substituted derivatives .
Scientific Research Applications
4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol has potential implications in various fields of research and industry, including drug discovery, neurochemistry, and pharmacology. It can be used as a research tool to study the dopamine system and develop new therapies for neurological disorders. Additionally, it can be used in the development of new drugs for the treatment of Parkinson’s disease, Tourette’s syndrome, and other neurological disorders. The compound’s structural similarity to dopamine makes it a valuable tool for investigating the mechanisms of dopamine receptor activation and signaling pathways.
Mechanism of Action
The mechanism of action of 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol involves its binding to dopamine receptors and acting as a dopamine agonist. This interaction leads to the activation of dopamine receptors, which in turn triggers downstream signaling pathways involved in various neurological processes. The compound’s ability to mimic dopamine’s effects makes it a potential therapeutic agent for conditions characterized by dopamine deficiency or dysregulation.
Comparison with Similar Compounds
4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol is structurally similar to other tetrahydroisoquinoline derivatives, such as 1,2,3,4-tetrahydroisoquinoline and its various substituted analogs. These compounds share a common tetrahydroisoquinoline scaffold and exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders . this compound is unique in its structural similarity to dopamine and its potential as a dopamine agonist, which sets it apart from other tetrahydroisoquinoline derivatives.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-16-7-5-13(6-8-16)11-17-10-9-14-3-1-2-4-15(14)12-17/h1-8,18H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQGOEXXFRCTEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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